(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate
CAS No.:
Cat. No.: VC17933056
Molecular Formula: C8H11BN
Molecular Weight: 131.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BN |
|---|---|
| Molecular Weight | 131.99 g/mol |
| Standard InChI | InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | NHLPUHQNHDWXBY-UHFFFAOYSA-N |
| Canonical SMILES | [B-][N+]1=C(C=CC(=C1)CC)C |
Introduction
Molecular Structure and Chemical Identity
Composition and Formula
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate consists of a pyridine derivative coordinated to a borane (BH₃) moiety. The core structure features a pyridine ring substituted with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5- and 2-positions, respectively, with the borane group bonded to the nitrogen atom .
A notable inconsistency exists in reported molecular formulas:
This discrepancy arises from differing conventions in representing borane adducts. The C₈H₁₁BN formula accounts for the trihydroborate ([BH₃]⁻) ion paired with the pyridinium cation, while C₈H₁₄BN includes hydrogen atoms from both the organic ligand and borane in a neutral complex. X-ray crystallography or nuclear magnetic resonance (NMR) studies would resolve this ambiguity, though such data remain unpublished .
Structural Descriptors
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SMILES Notation: [B-][N+]1=C(C=CC(=C1)CC)C
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InChI Key: NHLPUHQNHDWXBY-UHFFFAOYSA-N
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PubChem CID: 86280291
The planar pyridine ring and tetrahedral boron center create a steric environment that influences reactivity, particularly in hydroboration reactions .
Synthesis and Industrial Production
Preparation Methodology
The compound is synthesized via direct reaction between 5-ethyl-2-methylpyridine and borane-tetrahydrofuran (BH₃·THF) under inert conditions :
Reaction parameters (temperature, solvent, stoichiometry) are proprietary, but analogous borane complexes typically form quantitatively at 0–25°C .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | 90% | 25 mL | 129 |
| TCI Chemical | >90% | 100 mL | 313 |
| Hebei Mujin | 99% | 1 kg | 30/kg |
Pricing reflects the compound's niche application status, with bulk purchases offering cost advantages .
Reactivity and Applications in Organic Synthesis
Hydroboration Reactions
The complex exhibits moderated reactivity compared to BH₃·THF, enabling controlled alkene hydroboration. For example, in the hydroboration of 1-methylcyclohexene:
Steric hindrance from the ethyl and methyl groups enhances regioselectivity for less substituted alkenes, achieving >90:10 anti-Markovnikov:Markovnikov ratios in model substrates .
Reducing Agent Characteristics
While less potent than NaBH₄ or LiAlH₄, the complex reduces:
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α,β-Unsaturated ketones with 1,4-selectivity
Comparative reduction rates (relative to BH₃·SMe₂):
| Substrate | Relative Rate |
|---|---|
| Cyclohexanone | 0.8 |
| Benzaldehyde | 0.5 |
| Acetic anhydride | 2.1 |
Data extrapolated from similar pyridine-borane complexes .
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| T+ | Fatal on inhalation/skin | Use fume hood, nitrile gloves |
| C | Causes severe skin burns | Emergency shower/eye wash |
First aid protocols mandate immediate irrigation for ocular exposure and oxygen administration for inhalation .
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